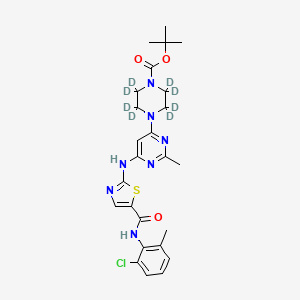
N-Boc-N-deshydroxyethyl Dasatinib-d8
Vue d'ensemble
Description
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a labelled analogue of N-Boc-N-deshydroxyethyl Dasatinib, which is a derivative of Dasatinib . It is a metabolite of Dasatinib . The molecular formula is C25H22D8ClN7O3S and the molecular weight is 552.12 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H22D8ClN7O3S . The structure includes a thiazole ring, a pyrimidine ring, and a piperazine ring, among other functional groups .Physical and Chemical Properties Analysis
This compound is a solid compound that is slightly soluble in methanol . It should be stored at 4°C . The melting point is greater than 243°C .Applications De Recherche Scientifique
Pharmacokinetic Studies
Dasatinib, including its metabolites like N-deshydroxyethyl dasatinib, has been extensively studied for its pharmacokinetics. A study validated a sensitive analytical method for determining Dasatinib and its active metabolite N-deshydroxyethyl dasatinib in plasma, indicating its importance in pharmacokinetic studies and drug monitoring (Thappali et al., 2012).
Drug Delivery Research
Research into improving drug delivery systems for Dasatinib has led to the development of innovative formulations. For instance, Dasatinib has been incorporated into targeted biodegradable nanoparticles, enhancing its cytotoxicity against HER2-positive breast cancer cell lines, suggesting a novel approach for drug delivery in cancer therapy (Niza et al., 2019).
Proteome Profiling
Cell-based proteome profiling using affinity-based probes has been employed to identify potential cellular targets of Dasatinib, revealing not only known targets like Abl and Src family kinases but also serine/threonine kinases, providing insights into its broad mechanism of action and potential off-target effects (Shi et al., 2012).
Solid Tumor Research
Dasatinib has been explored in the context of solid tumors, with studies investigating its clinical efficacy across a variety of malignancies. This research is critical for understanding the therapeutic potential and limitations of Dasatinib in treating solid tumors beyond its primary indications in leukemia (Kim et al., 2010).
Mécanisme D'action
Target of Action
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a complex compound with a specific set of targetsSimilar compounds have been found to target theSomatostatin Receptor and the Vasopressin Receptor . These receptors play crucial roles in various biological processes, including the regulation of hormone secretion and the control of water balance in the body.
Analyse Biochimique
Biochemical Properties
N-Boc-N-deshydroxyethyl Dasatinib-d8 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. This compound interacts with several enzymes and proteins, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The interaction with these kinases involves the binding of this compound to the ATP-binding site, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that are crucial for the proliferation and survival of cancer cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the activity of BCR-ABL and SRC family kinases. This compound also affects cell signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to altered gene expression and cellular metabolism. The inhibition of these pathways by this compound results in reduced cell growth and increased cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream signaling molecules, leading to the disruption of key signaling pathways involved in cell proliferation and survival. Additionally, this compound can induce changes in gene expression by inhibiting transcription factors that are regulated by tyrosine kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosine kinases and reduces tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as weight loss, gastrointestinal disturbances, and hematological toxicity. These toxic effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidative deamination and N-dealkylation. The enzymes involved in these metabolic processes include cytochrome P450 isoforms, such as CYP3A4. The metabolism of this compound can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can affect its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity and function can be influenced by its subcellular localization, as it needs to reach the ATP-binding sites of tyrosine kinases to exert its inhibitory effects. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the targeting and localization of this compound within cells .
Propriétés
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693407 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263379-04-9 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

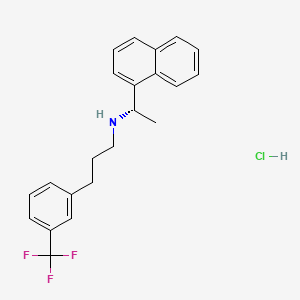

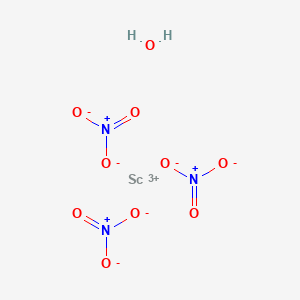
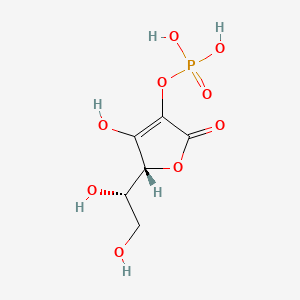
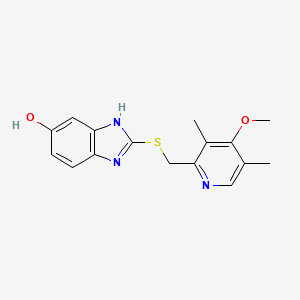
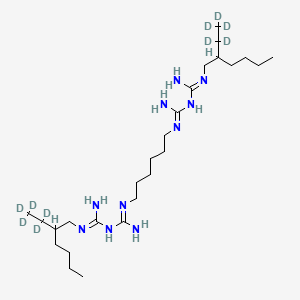
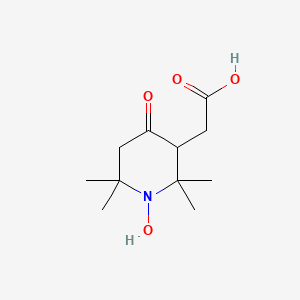



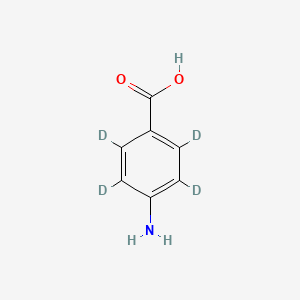
![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
